isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone
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Overview
Description
Isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone, also known as IQH, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has been synthesized by several methods and has been investigated for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone is not fully understood. However, it has been suggested that this compound exerts its biological activity by interacting with cellular targets, such as DNA, enzymes, and receptors. It has been reported that this compound can induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II and inducing DNA damage.
Biochemical and Physiological Effects:
This compound has been investigated for its biochemical and physiological effects on various cell lines and animal models. It has been reported that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have antimicrobial and antiviral activities by inhibiting the growth and replication of microorganisms and viruses.
Advantages and Limitations for Lab Experiments
Isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone has several advantages for lab experiments, such as its high purity, stability, and low toxicity. However, this compound also has some limitations, such as its poor solubility in water and the need for optimization of the reaction conditions for its synthesis.
Future Directions
There are several future directions for the research on isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone. One potential direction is the development of this compound-based metal complexes for their potential use as anticancer and antimicrobial agents. Another direction is the investigation of the structure-activity relationship of this compound and its analogs for the optimization of its biological activity. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes can be further explored.
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound and its analogs can lead to the development of novel compounds with potential therapeutic applications.
Synthesis Methods
Isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone can be synthesized by the condensation reaction of isonicotinaldehyde and 4-methyl-2-aminobenzohydrazide in the presence of a suitable catalyst. The yield and purity of the compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
Isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been investigated for its anticancer, antitumor, antimicrobial, and antiviral activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes.
properties
IUPAC Name |
4-methyl-N-[(E)-pyridin-4-ylmethylideneamino]quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-12-10-16(19-15-5-3-2-4-14(12)15)20-18-11-13-6-8-17-9-7-13/h2-11H,1H3,(H,19,20)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEOEWAPXYGOOW-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24827301 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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